![molecular formula C18H20ClNO4 B14366661 N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenoxyacetamide CAS No. 90257-38-8](/img/structure/B14366661.png)
N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenoxyacetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a phenyl ring substituted with chloro, ethoxy, and methoxymethyl groups, and an acetamide moiety attached to a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenoxyacetamide can be achieved through a multi-step process involving the following key steps:
Formation of the substituted phenyl ring: The starting material, 3-chloro-4-ethoxy-5-(methoxymethyl)aniline, is prepared by the nitration of 3-chloro-4-ethoxy-5-(methoxymethyl)benzene followed by reduction of the nitro group to an amine.
Acylation reaction: The substituted aniline is then subjected to an acylation reaction with phenoxyacetyl chloride in the presence of a base such as triethylamine to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Substitution reactions: The chloro group on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Oxidation reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction reactions: The amide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution reactions: Formation of substituted phenyl derivatives.
Oxidation reactions: Formation of aldehydes or carboxylic acids.
Reduction reactions: Formation of amines.
Scientific Research Applications
N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenoxyacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The chloro and ethoxy groups on the phenyl ring may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-[3-Chloro-4-ethoxyphenyl]-2-phenoxyacetamide
- N-[3-Chloro-4-methoxyphenyl]-2-phenoxyacetamide
- N-[3-Chloro-4-ethoxy-5-methylphenyl]-2-phenoxyacetamide
Uniqueness
N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenoxyacetamide is unique due to the presence of the methoxymethyl group, which may impart distinct chemical and biological properties compared to its analogs
Properties
CAS No. |
90257-38-8 |
|---|---|
Molecular Formula |
C18H20ClNO4 |
Molecular Weight |
349.8 g/mol |
IUPAC Name |
N-[3-chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C18H20ClNO4/c1-3-23-18-13(11-22-2)9-14(10-16(18)19)20-17(21)12-24-15-7-5-4-6-8-15/h4-10H,3,11-12H2,1-2H3,(H,20,21) |
InChI Key |
HXHYFGWSHCLPOC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)NC(=O)COC2=CC=CC=C2)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[6-(2,2-Dimethylpropylidene)-5-methylcyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14366582.png)
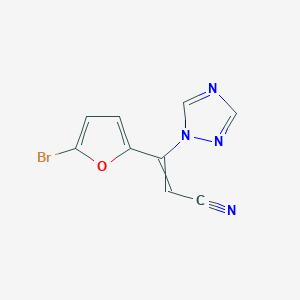
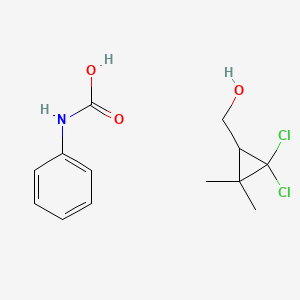
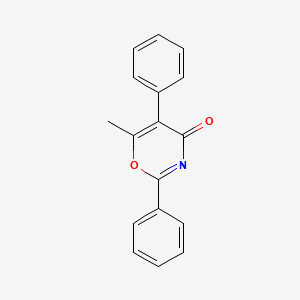


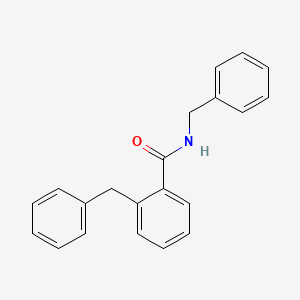
![1,1'-[1-(3-Ethynylphenoxy)but-1-en-3-yne-1,4-diyl]dibenzene](/img/structure/B14366619.png)
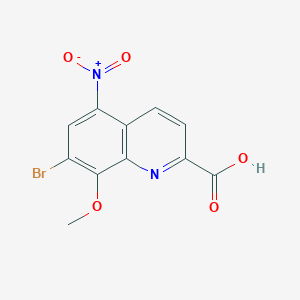
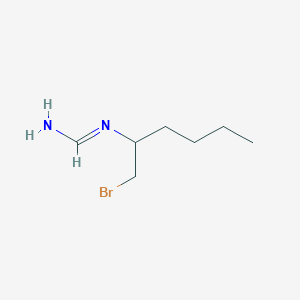
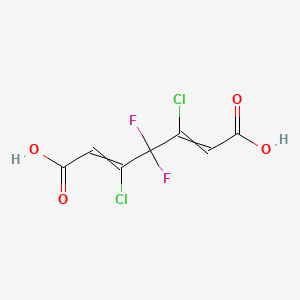
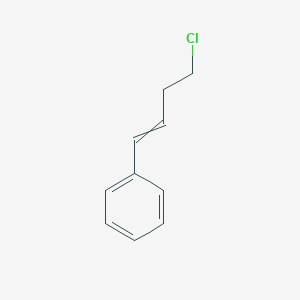
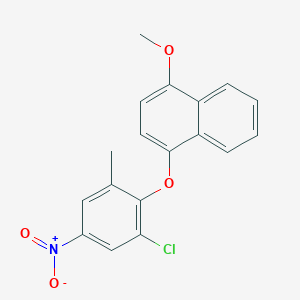
![Benzamide, N-phenyl-3-[(phenylsulfonyl)amino]-](/img/structure/B14366657.png)
